molecular formula C5H7F3O2 B1452935 3-(Trifluoromethyl)oxolan-3-ol CAS No. 1269151-92-9

3-(Trifluoromethyl)oxolan-3-ol

Cat. No.: B1452935
CAS No.: 1269151-92-9
M. Wt: 156.1 g/mol
InChI Key: NVLSAHOBEPICNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)oxolan-3-ol typically involves radical trifluoromethylation. The reaction conditions often require specific catalysts and reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)oxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Trifluoromethyl)oxolan-3-ol include other trifluoromethyl-containing compounds, such as:

Uniqueness

This compound is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, particularly in fields requiring fluorinated compounds .

Biological Activity

3-(Trifluoromethyl)oxolan-3-ol, also known by its CAS number 1269151-92-9, is a compound that has garnered attention in recent years due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes a trifluoromethyl group attached to a five-membered oxolane ring with a hydroxyl functional group. This configuration is significant as the trifluoromethyl moiety can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. While specific targets remain under investigation, it is hypothesized that the compound may:

  • Inhibit Enzymatic Activity : Similar compounds have shown the ability to inhibit cytochrome P450 enzymes, which are critical in drug metabolism.
  • Modulate Cell Signaling Pathways : The compound may influence pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
  • Alter Gene Expression : There is potential for this compound to affect transcription factors and epigenetic markers, thereby influencing cellular processes.

Anticancer Properties

Recent studies have indicated that compounds featuring the trifluoromethyl group exhibit enhanced anticancer activities. For instance, derivatives with similar functional groups have shown promising results against human breast cancer cell lines (MCF-7), with IC50 values indicating significant cytotoxicity . The incorporation of the trifluoromethyl moiety appears to be crucial in enhancing these effects:

CompoundIC50 (μM)Activity
2g3.09Anticancer (MCF-7)
Control19.72Non-trifluoromethyl analogue

Toxicological Profile

While low doses of this compound may exhibit therapeutic effects, higher doses have been associated with toxicity, including hepatotoxicity and nephrotoxicity. Understanding the dosage-response relationship is vital for determining safe application levels in research and potential therapeutic contexts .

Case Studies

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can induce apoptosis in cancer cell lines. This was evidenced by increased markers for apoptotic cell death following treatment with low concentrations of the compound.
  • In Vivo Models : Animal studies suggest that at therapeutic doses, this compound can reduce tumor growth rates without significant adverse effects on normal tissues. However, at elevated doses, adverse effects were noted, necessitating careful monitoring during experimental applications.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. Future studies are needed to determine its bioavailability, half-life, metabolic pathways, and excretion routes. Understanding these parameters will be crucial for its development as a therapeutic agent.

Properties

IUPAC Name

3-(trifluoromethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c6-5(7,8)4(9)1-2-10-3-4/h9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLSAHOBEPICNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrahydrofuran (55 mL) was added to a round bottom flask and placed under N2. trimethyl(trifluoromethyl)silane (2.404 mL, 16.26 mmol) was then added and stirred under N2 and then cooled to 0° C. Dihydrofuran-3(2H)-one (1 g, 11.62 mmol) was then added via syringe and stirred for 5 minutes at 0° C. to ensure complete mixing. TBAF (0.116 mL, 0.116 mmol) was added dropwise slowly via syringe and allowed to warm up to RT for 1 hr. The reaction was then cooled back down to 0° C. and added 30 mL of 1N HCl and stirred at RT for overnight. The reaction was then diluted with EtOAc and separated with water. The organic layer was washed with brine, dried over MgSO4, filtered and evaporated to give the product 3-(trifluoromethyl)tetrahydrofuran-3-ol (800 mg, 44.1% yield) as an orange thin oil. 1H NMR (400 MHz, CHLOROFORM-d) d 4.05-3.92 (m, 3H), 3.80-3.75 (m, 1H), 2.31 (dt, J=13.3, 8.4 Hz, 1H), 2.08-2.03 (m, 1H).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
2.404 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0.116 mL
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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